HeLa Cell Potency: 7-Nitro vs 5-Nitro Derivatives
In a direct comparative study, the core pharmacophore derived from 7-nitrogramine (DL-N-dichloroacetyl-7-nitrotryptophan and its ethyl ester) demonstrated superior inhibitory activity against HeLa cervical cancer cells compared to the analogous compounds derived from 5-nitrogramine [1]. This finding provides a clear, efficacy-based rationale for choosing the 7-nitro starting material over the 5-nitro isomer for programs targeting HeLa or similar cancer cell lines.
| Evidence Dimension | Cytostatic activity against HeLa cells |
|---|---|
| Target Compound Data | DL-N-dichloroacetyl-7-nitrotryptophan (synthesized from 7-nitrogramine) and its ethyl ester; described as 'more effective' |
| Comparator Or Baseline | DL-N-dichloroacetyl-5-nitrotryptophan (synthesized from 5-nitrogramine) and its ethyl ester; described as 'less effective' |
| Quantified Difference | The study states the 7-nitro analogs were more effective than their corresponding 5-nitro analogs, but discrete IC50 values were not reported in the abstract. |
| Conditions | In vitro HeLa cell culture model |
Why This Matters
This head-to-head data directly informs the selection of 7-nitrogramine over 5-nitrogramine for projects where maximizing HeLa cell cytotoxicity is a primary endpoint.
- [1] Sun Hanli, Zhang Yinghua, & Weng Zunyao. (1979). TUMOUR CHEMOTHERAPY ⅩⅩⅩⅥ SYNTHESIS OF DL-N-DICHLOROACETYI-5-NITROTRYPTOPHAN AND RELATED COMPOUNDS. Acta Pharmaceutica Sinica, 14(4), 253-256. View Source
